Cas no 87150-13-8 (4-(5-Oxazolyl)benzonitrile)

4-(5-Oxazolyl)benzonitrile structure
4-(5-Oxazolyl)benzonitrile structure
اسم المنتج:4-(5-Oxazolyl)benzonitrile
كاس عدد:87150-13-8
وسط:C10H6N2O
ميغاواط:170.16744184494
MDL:MFCD00084987
CID:95398
PubChem ID:2777271

4-(5-Oxazolyl)benzonitrile الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4-(1,3-Oxazol-5-yl)benzonitrile
    • 5-(4-CYANOPHENYL)OXAZOLE
    • 4-(1,3-OXAZOL-5-YL)BENZENECARBONITRILE
    • 4-(5-Oxazolyl)benzonitrile
    • 4-(oxazol-5-yl)benzonitrile
    • Benzonitrile, 4-(5-oxazolyl)-
    • Maybridge1_003207
    • 4-Oxazol-5-yl-benzonitrile
    • Benzonitrile,4-(5-oxazolyl)-
    • HMS550J17
    • LZMCNLOQTURTHS-UHFFFAOYSA-N
    • RW1235
    • TRA0028774
    • SY012458
    • ST2405300
    • W89
    • 4-(5-Oxazolyl)benzonitrile (ACI)
    • 87150-13-8
    • CHEMBL3354471
    • CS-0060228
    • DB-006529
    • AKOS005216428
    • SCHEMBL2921542
    • 9X-0874
    • DTXSID30380448
    • MFCD00084987
    • MDL: MFCD00084987
    • نواة داخلي: 1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H
    • مفتاح Inchi: LZMCNLOQTURTHS-UHFFFAOYSA-N
    • ابتسامات: N#CC1C=CC(C2=CN=CO2)=CC=1

حساب السمة

  • نوعية دقيقة: 170.04800
  • النظائر كتلة واحدة: 170.048
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 13
  • تدوير ملزمة العد: 1
  • تعقيدات: 212
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 1.7
  • طوبولوجي سطح القطب: 49.8

الخصائص التجريبية

  • اللون / الشكل: No data avaiable
  • كثيف: 1.3±0.1 g/cm3
  • نقطة انصهار: No data available
  • نقطة الغليان: 344.2 ℃ at 760 mmHg
  • نقطة الوميض: 162℃
  • انكسار: 1.599
  • بسا: 49.82000
  • لوغب: 2.21328
  • ضغط البخار: 0.0±0.8 mmHg at 25°C

4-(5-Oxazolyl)benzonitrile أمن المعلومات

4-(5-Oxazolyl)benzonitrile بيانات الجمارك

  • رمز النظام المنسق:2934999090
  • بيانات الجمارك:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(5-Oxazolyl)benzonitrile الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130868-100mg
4-(Oxazol-5-yl)benzonitrile
87150-13-8 97%
100mg
¥48 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130868-5g
4-(Oxazol-5-yl)benzonitrile
87150-13-8 97%
5g
¥1019.00 2024-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852368-1g
4-(5-Oxazolyl)benzonitrile
87150-13-8 ≥97%
1g
¥621.90 2022-01-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-5g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
5g
¥728.0 2024-04-17
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26824-10g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
10g
2174.00 2021-06-01
abcr
AB240270-10 g
4-(1,3-Oxazol-5-yl)benzonitrile; .
87150-13-8
10 g
€609.30 2023-07-20
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26824-0.25g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
0.25g
147.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26824-1g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
1g
366.00 2021-06-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852368-5g
4-(5-Oxazolyl)benzonitrile
87150-13-8 ≥97%
5g
¥1,812.60 2022-01-10
Fluorochem
092923-250mg
4-(1,3-Oxazol-5-yl)benzonitrile
87150-13-8 95%
250mg
£46.00 2022-03-01

4-(5-Oxazolyl)benzonitrile طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
المراجع
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

طريقة الإنتاج 2

رد فعل الشرط
المراجع
7-Aroyl-1H,7H-s-triazolo[1,2-a]-s-triazole-1,3(2H)-diones, a new class of compounds from 5-phenyloxazoles and 4-phenyl-4H-1,2,4-triazole-3,5-dione
Huth, Andreas; et al, Liebigs Annalen der Chemie, 1984, (4), 641-8

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium acetylacetonate Solvents: Dimethylacetamide ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
المراجع
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
المراجع
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium acetylacetonate Solvents: Dimethylacetamide ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
المراجع
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

طريقة الإنتاج 6

رد فعل الشرط
1.1 Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol
المراجع
A solid-phase equivalent of van Leusen's TosMIC, and its application in oxazole synthesis
Kulkarni, Bheemashankar A.; et al, Tetrahedron Letters, 1999, 40(30), 5633-5636

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
2.1 Reagents: Sodium ethoxide Solvents: Ethanol
3.1 Reagents: Formic acid
4.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
4.2 Reagents: Ethyl vinyl ether
5.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
6.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
المراجع
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
2.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
المراجع
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Formic acid
2.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
2.2 Reagents: Ethyl vinyl ether
3.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
4.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
المراجع
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -30 °C; 20 min, -30 °C
1.2 Reagents: Triisopropyl borate ;  2 h, -30 °C; 45 min, -30 °C → rt
1.3 Solvents: Tetrahydrofuran ;  5 min, rt
1.4 Reagents: Acetic acid ;  1 h, pH 5, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
المراجع
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Formic acid
3.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
3.2 Reagents: Ethyl vinyl ether
4.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
5.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
المراجع
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
2.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
3.1 Reagents: Sodium ethoxide Solvents: Ethanol
4.1 Reagents: Formic acid
5.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
5.2 Reagents: Ethyl vinyl ether
6.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
7.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
المراجع
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
المراجع
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
المراجع
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 100 °C
المراجع
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -30 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -30 °C; 20 min, -30 °C
2.2 Reagents: Triisopropyl borate ;  2 h, -30 °C; 45 min, -30 °C → rt
2.3 Solvents: Tetrahydrofuran ;  5 min, rt
2.4 Reagents: Acetic acid ;  1 h, pH 5, rt
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
المراجع
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Benzyltrimethylammonium hydroxide
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
3.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
4.1 Reagents: Sodium ethoxide Solvents: Ethanol
5.1 Reagents: Formic acid
6.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
6.2 Reagents: Ethyl vinyl ether
7.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
8.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
المراجع
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

4-(5-Oxazolyl)benzonitrile Raw materials

4-(5-Oxazolyl)benzonitrile Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:87150-13-8)4-(5-Oxazolyl)benzonitrile
A842019
نقاء:99%/99%
كمية:5g/10g
الأسعار ($):157.0/312.0